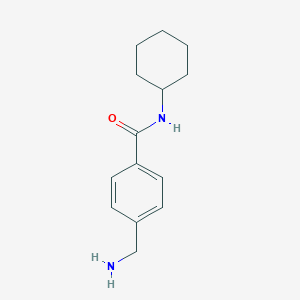
4-(Aminomethyl)-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-N-cyclohexylbenzamide (AMC) is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a cyclic amide derived from the cyclic amine cyclohexanamine, and is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). AMC has been studied for its potential use in treating various neurological and psychiatric disorders, and in the development of new drugs. In addition, AMC has been used in several laboratory experiments to study its biochemical and physiological effects.
科学研究应用
4-(Aminomethyl)-N-cyclohexylbenzamide has been studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been studied for its potential use in the treatment of epilepsy, anxiety, depression, and schizophrenia. In addition, 4-(Aminomethyl)-N-cyclohexylbenzamide has been used in laboratory experiments to study its biochemical and physiological effects. For example, 4-(Aminomethyl)-N-cyclohexylbenzamide has been used to study the effects of GABA on neuronal excitability, as well as to study the effects of various drugs on the central nervous system.
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through binding interactions . The nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways
Pharmacokinetics
A related compound showed different pharmacokinetic properties when administered intravenously versus orally . More research is needed to understand the ADME properties of 4-(Aminomethyl)-N-cyclohexylbenzamide and their impact on its bioavailability.
Result of Action
Similar compounds have shown various biological effects, such as antimicrobial activity
Action Environment
Similar compounds have shown varying efficacy under different environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.
实验室实验的优点和局限性
The use of 4-(Aminomethyl)-N-cyclohexylbenzamide in laboratory experiments has several advantages. First, it is a relatively simple compound to synthesize, making it a cost-effective option for research. In addition, 4-(Aminomethyl)-N-cyclohexylbenzamide is non-toxic and has a low potential for side effects, making it a safe option for laboratory experiments. However, the use of 4-(Aminomethyl)-N-cyclohexylbenzamide in laboratory experiments also has some limitations. For example, it is not very soluble in water and is therefore not suitable for use in experiments involving aqueous solutions.
未来方向
Given the potential of 4-(Aminomethyl)-N-cyclohexylbenzamide to treat various neurological and psychiatric disorders, there are several potential future directions for research into this compound. One potential direction is to further study the mechanism of action of 4-(Aminomethyl)-N-cyclohexylbenzamide and to identify new targets for its action. In addition, there is potential to study the effects of 4-(Aminomethyl)-N-cyclohexylbenzamide in combination with other drugs or compounds in order to increase its efficacy. Finally, further research into the biochemical and physiological effects of 4-(Aminomethyl)-N-cyclohexylbenzamide could lead to the development of new drugs or treatments for neurological and psychiatric disorders.
合成方法
4-(Aminomethyl)-N-cyclohexylbenzamide can be synthesized in several different ways. The most common method is by the reaction of cyclohexanamine with ethyl chloroformate in the presence of an acid catalyst. This reaction yields the cyclic amide intermediate, which is then reacted with an amine to form the final product. Other methods of synthesis include the reaction of cyclohexanamine with an amide or a carboxylic acid in the presence of a base catalyst, or the reaction of cyclohexanamine with an aldehyde or ketone in the presence of an acid catalyst.
属性
IUPAC Name |
4-(aminomethyl)-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXZSNPECKQERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N-cyclohexylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
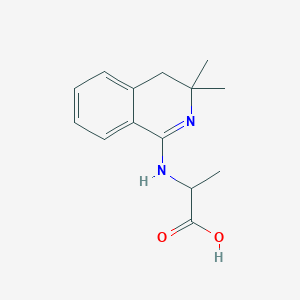

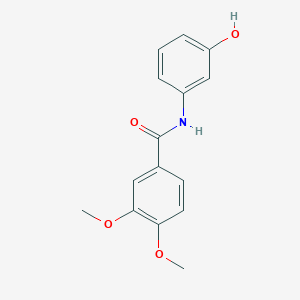
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)

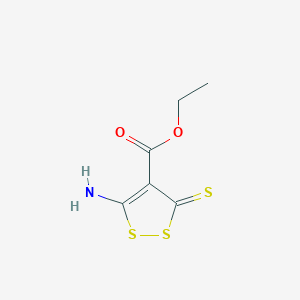
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
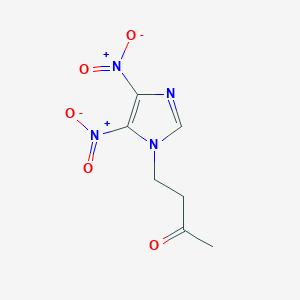

![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)